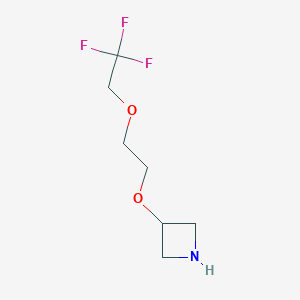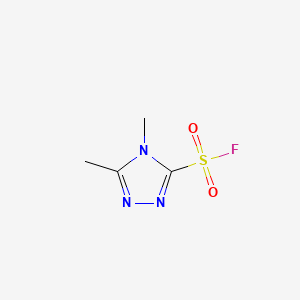
2-Methyl-2-(2-phenylethynyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-phenylethynyl)oxirane is an organic compound with the molecular formula C₁₁H₁₀O It is a member of the oxirane family, which are three-membered cyclic ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethynyl)oxirane typically involves the reaction of 2-phenylethynyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-phenylethynyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of 2-phenylethynyl-1,2-propanediol.
Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(2-phenylethynyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(2-phenylethynyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The phenylethynyl group also contributes to the compound’s reactivity and potential interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-Methyl-2-phenyloxirane: Similar structure but lacks the ethynyl group.
2-Phenyl-1,2-epoxypropane: Another oxirane derivative with a phenyl group.
α-Methylstyrene oxide: Contains a similar oxirane ring but with different substituents.
Uniqueness
2-Methyl-2-(2-phenylethynyl)oxirane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity
特性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2-methyl-2-(2-phenylethynyl)oxirane |
InChI |
InChI=1S/C11H10O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3 |
InChIキー |
HYEQJEGVUXNHPP-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


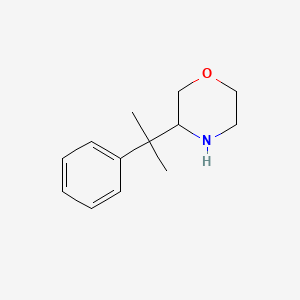

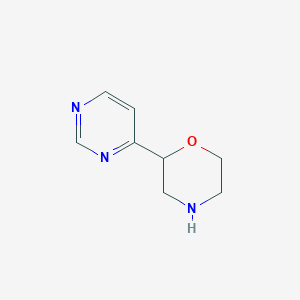
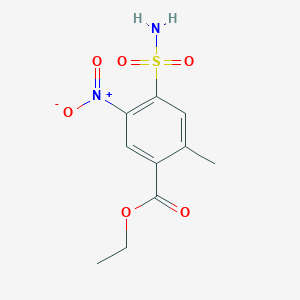
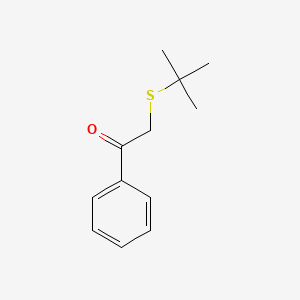
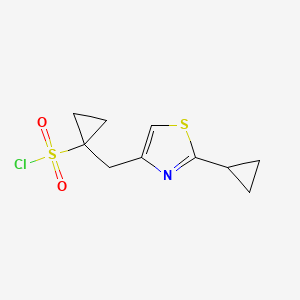
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
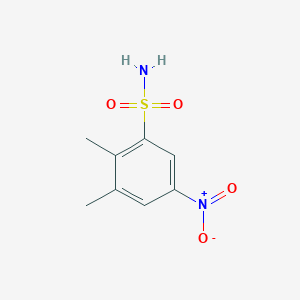

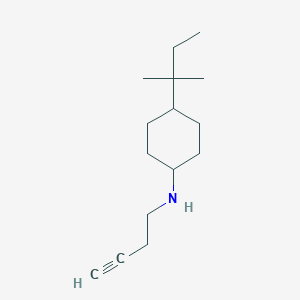
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
